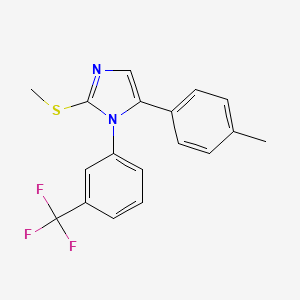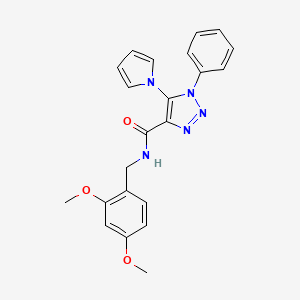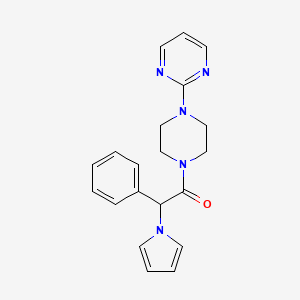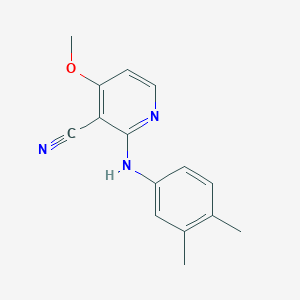
2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylaniline is a derivative of aniline and consists of an aniline ring substituted with two methyl groups . It is used as a precursor to various dyes and is also involved in the curing of polyester and vinyl ester resins .
Synthesis Analysis
While specific synthesis methods for “2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile” are not available, dimethylaniline can be synthesized from aniline and dinitrobenzenes . The synthesis of similar compounds often involves complex organic reactions .Molecular Structure Analysis
The molecular structure of dimethylaniline consists of a benzene ring with two methyl groups and one amine group attached . The exact structure of “this compound” would depend on the positions of these groups on the ring.Chemical Reactions Analysis
Dimethylaniline can react with various compounds. For example, it can react with dimethyl sulfate to form a quaternary ammonium salt . The specific reactions of “this compound” would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2,3-dimethylaniline is a liquid at room temperature and has a melting point of 2.5°C and a boiling point of 221-222°C .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Research on the reaction mechanism of similar compounds like 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine has provided insights into novel synthetic pathways, identifying intermediates and final products that are crucial for developing new compounds and understanding their potential applications in creating pharmaceuticals and materials (Nishino et al., 1972a) (Nishino et al., 1972b).
Drug Development and Pharmacology
- Studies on derivatives of dimethylanilino, such as in the evaluation of new coronary vasodilators, highlight their potential in therapeutic applications, emphasizing the importance of chemical modifications to achieve desired pharmacological effects (Sandler, 1960).
Materials Science and Nanotechnology
- Research involving poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and its modifications indicates the significance of incorporating specific structural units for enhancing properties like gene transfection efficiency. Such studies can provide a foundation for using "2-(3,4-Dimethylanilino)-4-methoxynicotinonitrile" in materials science for biomedical applications (Yu et al., 2012).
Molecular Imaging and Diagnostics
- The use of derivatives for imaging in living patients with Alzheimer's disease showcases the potential of such compounds in diagnostic applications, particularly in detecting and monitoring neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethylanilino)-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-4-5-12(8-11(10)2)18-15-13(9-16)14(19-3)6-7-17-15/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDFFJVVKLVPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=C2C#N)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2977691.png)
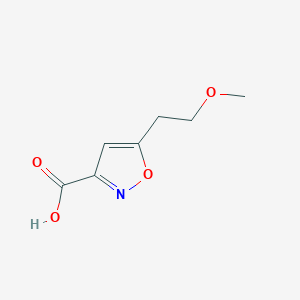
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B2977695.png)
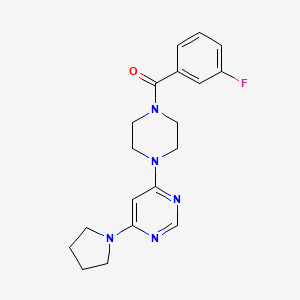
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2977697.png)
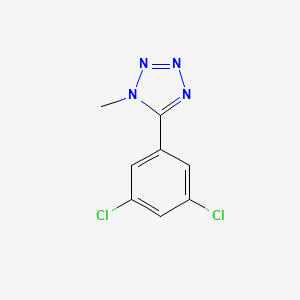
![4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine](/img/structure/B2977700.png)
